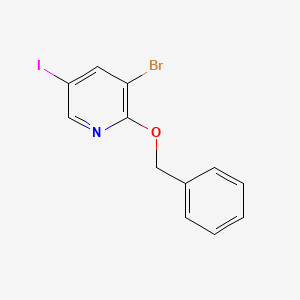

2-(Benzyloxy)-3-bromo-5-iodopyridine

Description

The exact mass of the compound this compound is 388.89122 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodo-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrINO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCLVVGWQBEDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856958 | |

| Record name | 2-(Benzyloxy)-3-bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361342-88-2 | |

| Record name | 3-Bromo-5-iodo-2-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361342-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-3-bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyfunctionalized Pyridines in Chemical Research

The pyridine (B92270) ring is a ubiquitous structural motif found in a vast array of essential molecules, including vitamins, coenzymes, and alkaloids. nih.govnih.gov Its presence is particularly prominent in medicinal chemistry, where the pyridine scaffold is a core component of numerous approved drugs. rsc.org An analysis of small molecules approved by the US FDA between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with a significant number being used as anticancer agents (33%) and for treating central nervous system disorders (20%). rsc.org

The value of the pyridine nucleus is greatly enhanced when it is "polyfunctionalized," meaning it carries multiple, distinct functional groups. These substituents provide several advantages:

Spatial Diversity : They act as vectors, allowing for the precise three-dimensional arrangement of additional molecular fragments to optimize interactions with biological targets like enzymes or receptors. chemrxiv.org

Electronic Modulation : Substituents can fine-tune the electronic properties of the pyridine ring and the basicity of the nitrogen lone pair. chemrxiv.org

Improved Physicochemical Properties : The pyridine nitrogen can improve water solubility, a crucial factor in drug development. nih.gov

Synthetic Handles : Multiple functional groups offer several points for further chemical modification, enabling the generation of large libraries of related compounds for structure-activity relationship (SAR) studies. chemrxiv.org

This multi-faceted nature makes polyfunctionalized pyridines indispensable tools in modern drug discovery and materials science. nih.gov

Strategic Importance of Halogenated Pyridines As Synthetic Intermediates

Halogenated pyridines are a critically important subclass of pyridine (B92270) derivatives that serve as versatile precursors for more complex molecules. doi.org The carbon-halogen (C-Hal) bond is a cornerstone of synthetic chemistry, acting as a reliable anchor point for numerous bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). chemrxiv.orgnih.gov These reactions allow for the construction of new carbon-carbon and carbon-heteroatom bonds with high regiocontrol, a vital capability for building molecular complexity. nih.gov

Despite their utility, the selective introduction of halogens onto a pyridine ring can be challenging. doi.org As an electron-deficient aromatic system, the pyridine ring is generally resistant to standard electrophilic aromatic substitution, often requiring harsh reaction conditions. doi.orgnih.gov This has spurred the development of creative and innovative halogenation methods. doi.orgmountainscholar.org Recent strategies have focused on temporarily transforming the pyridine into a more reactive intermediate, such as a Zincke imine, which can then undergo mild and highly regioselective halogenation before the pyridine ring is reformed. chemrxiv.orgthieme-connect.com The development of such methods addresses long-standing limitations and expands access to essential halopyridine building blocks for pharmaceutical and agrochemical research. chemrxiv.orgnih.gov

Overview of 2 Benzyloxy 3 Bromo 5 Iodopyridine As a Versatile Synthetic Platform

2-(Benzyloxy)-3-bromo-5-iodopyridine is a prime example of a strategically designed synthetic intermediate that leverages the principles of polyfunctionalization and halogenation. Its utility stems from the unique combination and arrangement of its substituents.

Key Structural Features and Reactivity:

Differential Halogen Reactivity : The key to its versatility lies in the different reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more reactive and typically undergoes oxidative addition to transition metal catalysts under milder conditions than the C-Br bond. This allows for selective, sequential cross-coupling reactions, where the iodine at the 5-position can be replaced first, leaving the bromine at the 3-position available for a subsequent, different coupling reaction.

Benzyloxy Protecting Group : The benzyloxy group at the 2-position serves as a stable protecting group for the corresponding 2-hydroxypyridine, preventing it from participating in unwanted side reactions. This group can be readily removed later in a synthetic sequence via standard debenzylation methods (e.g., hydrogenolysis) to reveal the 2-pyridone moiety, which is itself a common feature in bioactive molecules.

Defined Regiochemistry : The fixed positions of the halogens provide an unambiguous template for building highly substituted pyridines, avoiding the formation of isomeric mixtures that can complicate purification and reduce yields.

These features make this compound an ideal platform for the controlled, stepwise assembly of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1361342-88-2 bldpharm.com |

| Molecular Formula | C₁₂H₉BrINO |

| Molecular Weight | 390.01 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Classification | Halogenated Pyridine (B92270), Organic Building Block bldpharm.combldpharm.com |

Scope and Utility in Advanced Heterocyclic Chemistry

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms—bromine at the 3-position and iodine at the 5-position—on the 2-(benzyloxy)pyridine (B1267808) scaffold makes this compound an ideal substrate for sequential and site-selective cross-coupling reactions. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the primary determinants of this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. enscm.fr For dihalogenated substrates like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings offer pathways for controlled, stepwise functionalization.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most versatile methods for creating biaryl and heteroaryl structures. researchgate.netmdpi.com Its application to this compound is governed by pronounced chemoselectivity.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this step follows the general trend I > Br > Cl. orgsyn.orgrsc.org This established principle dictates that the C-I bond at the 5-position of this compound will react selectively over the C-Br bond at the 3-position.

This chemoselectivity allows for the stepwise elaboration of the pyridine (B92270) core. A Suzuki-Miyaura reaction with one equivalent of a boronic acid or its ester will lead to the exclusive formation of a 5-aryl-2-(benzyloxy)-3-bromopyridine intermediate. The more robust C-Br bond remains intact, available for a subsequent, distinct coupling reaction under different conditions. This orthogonal reactivity is a key feature of the synthetic utility of this compound. An illustrative example of this selective transformation is presented below.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield | Ref. |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Benzyloxy)-3-bromo-5-phenylpyridine | Good | rsc.orgmdpi.com |

| This compound | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 2-(Benzyloxy)-3-bromo-5-(4-methoxyphenyl)pyridine | Good | rsc.orgnih.gov |

While the inherent reactivity difference between iodine and bromine provides a strong basis for regioselectivity, the choice of ligand, palladium precursor, base, and solvent is critical for optimizing reaction efficiency and can be used to modulate reactivity. rsc.orgacs.org For the initial, highly favorable coupling at the C-I bond, simple and widely available catalyst systems are often sufficient. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands are effective. researchgate.netresearchgate.net

Achieving a second coupling at the less reactive C-Br bond typically requires more forcing conditions or a more sophisticated catalyst system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), can significantly accelerate the oxidative addition to the C-Br bond and the subsequent reductive elimination, leading to higher yields in the second coupling step. commonorganicchemistry.com The choice of base is also crucial, with stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often providing better results than weaker ones like sodium carbonate (Na₂CO₃), particularly for more challenging couplings. mdpi.commdpi.commdpi.com

| Coupling Site | Catalyst Precursor | Ligand | Base | Solvent | Typical Application | Ref. |

| C-5 (Iodine) | Pd(PPh₃)₄ | (PPh₃) | K₃PO₄ | DMF or Dioxane/H₂O | Standard, highly selective first coupling. | mdpi.comcommonorganicchemistry.com |

| C-5 (Iodine) | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/EtOH/H₂O | Robust system for selective C-I coupling. | rsc.org |

| C-3 (Bromine) | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Second coupling after C-I functionalization. | commonorganicchemistry.com |

| C-3 (Bromine) | Pd(OAc)₂ | SPhos | Cs₂CO₃ | t-BuOH | For challenging couplings at the less reactive site. | nih.gov |

The Negishi coupling provides a powerful and often milder alternative to the Suzuki-Miyaura reaction, pairing an organozinc reagent with an organic halide. orgsyn.org This method is known for its high functional group tolerance and the ability to perform couplings under conditions that may be unsuitable for more sensitive organoboron or organotin reagents. orgsyn.orgrsc.org

A key step in the Negishi coupling is the preparation of the organozinc reagent. For this compound, this can be achieved with high regioselectivity. The most common methods involve either direct insertion of activated zinc metal or a halogen-metal exchange followed by transmetalation.

Direct Zinc Insertion: The reaction of the dihalopyridine with activated zinc (e.g., Rieke zinc) would lead to the selective oxidative insertion into the more labile C-I bond, directly yielding the corresponding pyridylzinc iodide, which can be used in situ. orgsyn.org

Halogen-Metal Exchange: A more versatile method is the low-temperature halogen-metal exchange. Treatment of this compound with an organolithium (e.g., n-BuLi) or, more commonly, a magnesium reagent like isopropylmagnesium chloride (i-PrMgCl) results in a highly selective exchange at the iodine-bearing position. znaturforsch.comwikipedia.org The resulting organometallic intermediate is then transmetalated by adding a zinc salt, typically zinc(II) bromide (ZnBr₂) or zinc(II) chloride (ZnCl₂), to generate the reactive pyridylzinc bromide. znaturforsch.com

This in situ generated organozinc species, (2-(benzyloxy)-3-bromo-5-pyridyl)zinc bromide, can then be coupled with a variety of aryl or heteroaryl halides using a palladium catalyst, often Pd(PPh₃)₄ or a PEPPSI-type precatalyst, to afford the C-C coupled product. orgsyn.orgrsc.org This sequence allows for the introduction of a new substituent at the 5-position while preserving the bromine atom for further synthetic transformations.

| Step | Reactant(s) | Reagent(s) | Solvent | Intermediate/Product | Ref. |

| 1. Organozinc Formation | This compound | 1. i-PrMgCl·LiCl 2. ZnBr₂ | THF | (2-(Benzyloxy)-3-bromo-5-pyridyl)zinc bromide | znaturforsch.comnih.gov |

| 2. Negishi Coupling | (Intermediate from Step 1) + 4-Iodotoluene | Pd(PPh₃)₄ | THF | 2-(Benzyloxy)-3-bromo-5-(4-tolyl)pyridine | orgsyn.orgnih.gov |

Negishi Coupling with Organozinc Reagents

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a distinct pathway for the functionalization of aromatic rings, operating through a mechanism fundamentally different from metal-catalyzed cross-coupling.

The pyridine ring is an electron-deficient heterocycle, which makes it more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring. youtube.comuci.edu The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen.

SNAr reactions proceed most readily when the leaving group is at a position that can effectively stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net In pyridines, these are the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the charge can be delocalized directly onto the electronegative nitrogen via resonance. youtube.comyoutube.comstackexchange.com

Conversely, halogens at positions meta (C-3, C-5) to the nitrogen are significantly less reactive in SNAr pathways. uci.eduyoutube.com This is because nucleophilic attack at these positions results in a Meisenheimer complex where the negative charge cannot be delocalized onto the ring nitrogen, making the intermediate substantially less stable. youtube.com In this compound, both halogens are in meta-like positions (C-3 and C-5), rendering the substrate relatively unreactive towards traditional SNAr reactions. Forcing conditions, such as high temperatures or very strong nucleophiles, would be required to induce substitution.

The typical leaving group aptitude in SNAr reactions (F > Cl ≈ Br > I) is often the reverse of that seen in cross-coupling. researchgate.netrsc.org This is because the rate-determining step is frequently the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of a more electronegative halogen like fluorine, rather than the expulsion of the leaving group.

Achieving selective substitution between the C-3 bromine and C-5 iodine in this compound via an SNAr mechanism is a significant synthetic challenge. Given that both positions are electronically deactivated (meta to the ring nitrogen), the intrinsic reactivity at both sites is low. uci.eduyoutube.com

Unlike in palladium catalysis, there is no strong, predictable preference for substitution at one site over the other under standard SNAr conditions. The subtle electronic differences between the C-3 and C-5 positions are generally insufficient to drive high selectivity. While the C-I bond is more polarizable, the C-Br bond is more electron-withdrawing, leading to competing effects. Therefore, attempting an SNAr reaction on this substrate would likely result in no reaction under mild conditions or a mixture of C-3 and C-5 substitution products under more forcing conditions, along with potential decomposition. Consequently, SNAr is not the preferred method for the selective functionalization of this particular scaffold; chemoselective metal-catalyzed cross-coupling remains the superior strategy.

| Position of Halogen | Relative Reactivity | Reason | Relevance to Target Compound |

|---|---|---|---|

| C-2 (ortho), C-4 (para) | High | Negative charge in Meisenheimer complex is stabilized by delocalization onto the ring nitrogen. uci.eduyoutube.com | Not Applicable |

| C-3 (meta), C-5 (meta) | Very Low | Negative charge cannot be delocalized onto the ring nitrogen, leading to a high-energy intermediate. uci.eduyoutube.com | Both halogens are at these deactivated positions. |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated compounds like this compound, the regioselectivity of this exchange is a critical factor.

The presence of both bromine and iodine on the pyridine ring allows for the selective formation of organometallic intermediates. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, making it the primary site for oxidative addition or halogen-metal exchange.

Organolithium Reagents: Treatment of aryl iodides with alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C or lower) is a standard method for generating aryllithium species. harvard.edu For this compound, this reaction is expected to proceed selectively at the 5-position to form 2-(benzyloxy)-3-bromo-5-lithiopyridine.

Organomagnesium (Grignard) and Organozinc Reagents: Grignard reagents can be formed by either direct insertion of magnesium metal or, more commonly for polyfunctional molecules, through an iodine-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). Similarly, organozinc reagents can be prepared via direct insertion of activated zinc or through transmetalation from the corresponding organolithium or organomagnesium intermediate. These magnesium and zinc reagents are generally more functional-group tolerant than their lithium counterparts.

The regioselectivity of the halogen-metal exchange is governed by the inherent reactivity difference between the carbon-halogen bonds. The rates of exchange for aryl halides follow the trend I > Br > Cl. princeton.edu This principle dictates that in a molecule containing both bromine and iodine, the iodine atom will react preferentially.

For this compound, the exchange reaction with one equivalent of an organolithium or organomagnesium reagent will selectively occur at the C-5 position, leaving the C-3 bromine atom intact. This high degree of regioselectivity enables the stepwise functionalization of the pyridine ring.

Table 1: Predicted Regioselectivity of Halogen-Metal Exchange

| Reagent | Reaction Temperature | Expected Site of Exchange | Intermediate Formed |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | -78 °C | C-5 (Iodo) | 2-(Benzyloxy)-3-bromo-5-lithiopyridine |

| iso-Propylmagnesium Chloride (i-PrMgCl) | -20 °C to 0 °C | C-5 (Iodo) | 2-(Benzyloxy)-3-bromo-5-pyridylmagnesium chloride |

Once formed, the highly nucleophilic organometallic intermediate, such as 2-(benzyloxy)-3-bromo-5-lithiopyridine, can be reacted with a wide variety of electrophiles to introduce new functional groups at the 5-position. This "trapping" step must be performed at low temperatures to prevent decomposition of the intermediate or unwanted side reactions.

Common electrophiles and the resulting products include:

Aldehydes and Ketones: Form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): After an acidic workup, yields a carboxylic acid.

N,N-Dimethylformamide (DMF): Produces an aldehyde.

Boronic Esters (e.g., triisopropyl borate): Generates a boronic acid or boronate ester, which is a key substrate for Suzuki-Miyaura cross-coupling reactions.

Sulfur or Disulfides: Introduces a thiol or thioether group.

This two-step sequence of selective halogen-metal exchange followed by electrophilic trapping provides a reliable strategy for the synthesis of 5-substituted-2-(benzyloxy)-3-bromopyridines.

Other Electrophilic and Radical Functionalizations

Direct C-H activation is a modern synthetic strategy that avoids the pre-functionalization step of forming an organometallic reagent. However, its application to this compound is challenging and not documented in available literature. The pyridine ring is inherently electron-deficient, which disfavors many C-H activation mechanisms that proceed via electrophilic palladation. Furthermore, the remaining C-H positions (at C-4 and C-6) are sterically hindered by the adjacent bulky benzyloxy and halogen substituents. The presence of two reactive halogens also provides highly favorable sites for traditional cross-coupling reactions, making a C-H activation pathway less competitive.

The 2-benzyloxy ether linkage in the target molecule makes it a potential substrate for the scripps.edu-Wittig rearrangement. wikipedia.org This reaction involves the deprotonation of the benzylic carbon (the -CH₂- group between the phenyl ring and the ether oxygen) using a strong base, such as an alkyllithium or lithium diisopropylamide (LDA). scripps.edu

The mechanism proceeds through the formation of a carbanion adjacent to the ether oxygen. This intermediate can then undergo a 1,2-rearrangement where the pyridyl group migrates from the oxygen to the adjacent carbanionic carbon, forming a more stable lithium alkoxide. Subsequent aqueous workup yields a diarylmethanol derivative, in this case, (3-bromo-5-iodopyridin-2-yl)(phenyl)methanol. The reaction is typically driven by the formation of the thermodynamically stable alkoxide. While this reaction is well-established for simpler 2-benzyloxypyridines, its application to the sterically hindered and electronically modified this compound has not been specifically detailed. scripps.eduwikipedia.org

Construction of Diverse Functionalized Pyridine Derivatives

The presence of bromine and iodine atoms on the pyridine ring of this compound offers differential reactivity, which is exploited for the regioselective introduction of various functional groups. This controlled functionalization is paramount for creating libraries of pyridine derivatives with precisely defined substitution patterns.

The distinct chemical nature of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone for the regioselective synthesis of multiply substituted pyridines from this compound. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for sequential, site-selective functionalization.

For instance, in Suzuki-Miyaura cross-coupling reactions, the iodine atom at the 5-position reacts preferentially with aryl boronic acids. This selective reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄, leaves the bromine atom at the 3-position intact for subsequent transformations. Conversely, conditions can be tailored to target the C-Br bond, for example in Stille couplings, by using specific catalyst systems such as Pd₂(dba)₃/AsPh₃. This orthogonal reactivity enables chemists to introduce different substituents at the C3 and C5 positions in a controlled, stepwise manner, leading to the synthesis of 2,3,5-trisubstituted pyridines with absolute regiochemical control.

The general strategy is outlined in the table below:

| Position | Halogen | Typical Reaction | Catalyst System (Example) | Outcome |

|---|---|---|---|---|

| C5 | Iodine | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Selective formation of a C-C bond at C5, C3-Br remains. |

| C3 | Bromine | Stille Coupling | Pd₂(dba)₃/AsPh₃ | Formation of a C-C bond at C3. |

| C3 | Bromine | Buchwald-Hartwig Amination | Pd-precatalysts (e.g., RuPhos or BrettPhos based) | Selective formation of a C-N bond at C3. nih.gov |

Following the initial regioselective functionalization, the introduced groups can be further elaborated to build complex side chains. For example, after a Suzuki coupling at the C5 position introduces an aryl group bearing a formyl substituent, this aldehyde can serve as a handle for a plethora of subsequent reactions, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, to extend the side chain.

Similarly, the benzyloxy group at the C2 position is not merely a passive substituent. It can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a 2-pyridone moiety or a 2-hydroxypyridine, which can participate in further reactions. More importantly, it can be transformed into a 2-amino group, a key functional group in many biologically active molecules. This transformation opens up pathways for amide bond formations, urea (B33335) synthesis, or serving as a nucleophile in the construction of fused ring systems. The ability to sequentially modify each position of the pyridine ring makes this compound a powerful scaffold for creating molecules with significant structural diversity. researchgate.net

Assembly of Fused Heterocyclic Systems

The functional handles on the this compound scaffold are ideally positioned for the synthesis of fused heterocyclic systems, which are prevalent cores in many pharmaceutical agents.

Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs. rsc.orgnih.gov The synthesis of this ring system often involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related synthon.

Starting from this compound, a synthetic route to substituted imidazo[1,2-a]pyridines can be envisioned. The crucial step is the conversion of the 2-benzyloxy group to a 2-amino group. This can be achieved through methods such as catalytic hydrogenation to cleave the benzyl (B1604629) ether, followed by amination. Once the 2-aminopyridine intermediate is formed, it can be reacted with various partners to construct the fused imidazole (B134444) ring. For example, a palladium-catalyzed C-N cross-coupling at the C3-bromo position could introduce a primary or secondary amine, setting the stage for subsequent cyclization strategies. nih.gov The halogen at the C5 position (iodine) can be retained for late-stage functionalization of the final fused system, for instance, via another cross-coupling reaction to introduce diversity.

| Synthetic Step | Transformation | Reagents (Example) | Purpose |

|---|---|---|---|

| 1 | Debenzylation/Amination | H₂, Pd/C; followed by amination sequence | Generates the key 2-aminopyridine intermediate. |

| 2 | Cyclization | α-haloketone (e.g., bromoacetophenone) | Forms the imidazo[1,2-a]pyridine (B132010) core. |

| 3 | Late-stage Functionalization | Arylboronic acid, Pd catalyst | Introduces diversity at the C6 position (originally C5 of the pyridine). |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. The functionalized nature of this compound makes it a potential substrate for MCRs designed to build heterocyclic libraries. For instance, after initial functionalization, the resulting derivative could be used in reactions like the Groebke–Blackburn–Bienaymé three-component reaction to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org In such a reaction, a 2-aminopyridine (derived from the title compound), an aldehyde, and an isocyanide would condense to rapidly assemble the fused heterocyclic system. beilstein-journals.org The remaining halogen could then be used for post-MCR modification, further expanding the chemical space accessible from this versatile starting material.

Design and Synthesis of Molecular Scaffolds for Chemical Biology

The pyridine ring is a fundamental scaffold in medicinal chemistry and chemical biology, present in thousands of biologically active compounds and approved drugs. nih.govresearchgate.net Its ability to participate in hydrogen bonding and its polar, ionizable nature contribute to favorable interactions with biological targets and improved pharmacokinetic properties. researchgate.net

This compound is an ideal starting point for the rational design of molecular scaffolds for chemical biology. The orthogonal handles allow for the systematic and controlled placement of pharmacophores and functional groups in three-dimensional space. This is critical for probing structure-activity relationships (SAR) and optimizing ligand-protein interactions. For example, this scaffold can be used to synthesize libraries of compounds for screening against protein kinases, a class of enzymes often targeted in cancer therapy. The core pyridine can mimic the hinge-binding region of ATP, while the substituents at the C3 and C5 positions can be varied to achieve potency and selectivity. rsc.org

Furthermore, the scaffold can be employed in the design of fluorescent probes for bioimaging. acs.org By attaching a fluorophore at one position (e.g., via Sonogashira coupling at the C5-iodo position) and a recognition element at another (e.g., an amine at C3 for linking to a biomolecule), probes can be constructed to visualize biological processes in real-time. The defined stereochemistry and substitution pattern afforded by starting with this compound are crucial for the successful design of such sophisticated molecular tools. acs.org

Development of Privileged Structures for Diverse Compound Libraries

In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, often across different target families. nih.govresearchgate.net These core structures are frequently observed in approved drugs and biologically active molecules. researchgate.net The pyridine ring system is one of the most prominent privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov

This compound serves as an ideal starting material for generating diverse compound libraries centered around this privileged pyridine core. Its utility stems from the two distinct halogen atoms, which act as orthogonal handles for diversification. This di-halogenated pattern allows chemists to introduce a wide variety of chemical motifs at specific positions on the pyridine ring through sequential cross-coupling reactions. This approach, often part of a strategy known as diversity-oriented synthesis (DOS), enables the efficient production of a large number of structurally related yet diverse compounds from a single, advanced intermediate. These libraries are then screened to identify novel bioactive molecules. nih.gov

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it clarifies how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is exceptionally well-suited for systematic SAR studies due to the predictable and differential reactivity of its halogen substituents.

The carbon-iodine bond at the 5-position is significantly more reactive than the carbon-bromine bond at the 3-position in palladium-catalyzed cross-coupling reactions. nih.gov This reactivity difference allows for the selective functionalization of the 5-position while leaving the 3-bromo position intact for a subsequent, different coupling reaction. This stepwise derivatization enables the synthesis of a matrix of compounds where substituents at both positions can be varied independently, providing precise data for SAR exploration.

Table 1: Illustrative Derivatization Scheme for SAR Studies This table demonstrates the potential for sequential cross-coupling reactions starting from this compound to build a small library for SAR analysis.

| Step | Reaction Type | Position | Example Reagent | Resulting Intermediate / Product | Purpose |

| 1 | Suzuki Coupling | C5 (Iodine) | Phenylboronic acid | 2-(Benzyloxy)-3-bromo-5-phenylpyridine | Introduce an aryl group at C5 |

| 2 | Sonogashira Coupling | C3 (Bromine) | Ethynyltrimethylsilane | 2-(Benzyloxy)-5-phenyl-3-((trimethylsilyl)ethynyl)pyridine | Introduce an alkynyl group at C3 |

| 1 | Buchwald-Hartwig | C5 (Iodine) | Aniline | N-phenyl-2-(benzyloxy)-3-bromopyridin-5-amine | Introduce an amino group at C5 |

| 2 | Heck Coupling | C3 (Bromine) | Styrene | 2-(Benzyloxy)-5-(phenylamino)-3-styrylpyridine | Introduce a vinyl group at C3 |

This table is for illustrative purposes and represents common synthetic strategies.

Precursor to Pharmaceutical and Agrochemical Intermediates

The unique chemical architecture of this compound makes it a key precursor for a range of high-value intermediates used in the pharmaceutical and agrochemical industries.

Role in the Synthesis of Tyrosine Kinase Inhibitors and CRAC Inhibitors

Protein kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, particularly cancer. researchgate.net Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapeutics. Many FDA-approved TKIs, such as Crizotinib, incorporate a pyridine scaffold, demonstrating its importance in designing effective kinase-binding molecules. nih.gov

This compound is a valuable precursor for constructing complex TKI candidates. The synthesis of such inhibitors often involves the use of palladium-catalyzed cross-coupling reactions to build intricate molecular architectures around a central heterocyclic core. This building block provides a pre-functionalized pyridine core where the bromo and iodo groups can be sequentially replaced with various aryl, heteroaryl, or alkyl groups that are essential for binding to the kinase active site. The benzyloxy group can serve as a protecting group for the 2-pyridone tautomer or as a space-filling moiety to achieve specific interactions within the target protein.

While its application in synthesizing Calcium Release-Activated Calcium (CRAC) channel inhibitors is less specifically documented in available literature, its versatility as a building block makes it a plausible candidate for developing inhibitors for various target classes beyond kinases.

Pathways to Other Bioactive Molecules (e.g., Lonafarnib precursors)

The utility of this compound extends to being a potential precursor for a wide array of other bioactive molecules. While a direct synthetic route to the farnesyltransferase inhibitor Lonafarnib from this specific starting material is not prominently documented, the structural motifs of Lonafarnib and other complex pharmaceuticals often rely on highly substituted heterocyclic cores. The orthogonal reactivity of this di-halogenated pyridine makes it an attractive starting point for developing efficient synthetic pathways to complex drug targets that might otherwise require more convoluted routes. Its ability to undergo selective C-C and C-N bond-forming reactions makes it a powerful tool in the synthetic chemist's arsenal.

Intermediate for Natural Product Synthesis (e.g., Toddalinoline derivatives)

Natural products remain a vital source of inspiration for new medicines. Many alkaloids and other complex natural products feature substituted pyridine or related heterocyclic skeletons. For instance, Toddalinoline is a furoquinoline alkaloid whose core structure contains a substituted benzene ring fused to a pyridine.

Although a synthesis of Toddalinoline derivatives using this compound as a starting material is not explicitly detailed in the literature, this building block possesses the necessary functionality for such endeavors. The halogen handles are perfectly positioned for annulation reactions to construct fused ring systems, a common strategy in natural product synthesis. The benzyloxy group can be readily removed at a later synthetic stage to reveal a hydroxyl group or a pyridone, adding another layer of potential modification. Therefore, it represents a strategic starting material for the efficient assembly of complex natural product scaffolds.

Analytical and Mechanistic Investigations of 2 Benzyloxy 3 Bromo 5 Iodopyridine Transformations

Spectroscopic Characterization of Reaction Products and Intermediates

The transformation of 2-(benzyloxy)-3-bromo-5-iodopyridine into more complex molecules is monitored and confirmed through a suite of analytical techniques. These methods are essential for verifying the intended chemical structures of the products and for identifying any intermediates or byproducts, thereby providing a complete picture of the reaction's outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of reactions involving this compound, ¹H and ¹³C NMR are indispensable for confirming the successful substitution at either the C-3 bromine or C-5 iodine positions.

For instance, in a selective cross-coupling reaction where the iodine at C-5 is replaced by an aryl group, the ¹H NMR spectrum of the product, a 2-(benzyloxy)-3-bromo-5-arylpyridine, would exhibit characteristic changes. The signals corresponding to the pyridine (B92270) ring protons would shift, and new resonances for the introduced aryl group would appear. The benzylic protons of the OCH₂Ph group typically appear as a singlet, providing a consistent reference point.

Similarly, ¹³C NMR spectroscopy offers definitive evidence of the transformation. The carbon atom attached to the iodine (C-I) in the starting material has a characteristic chemical shift. Upon successful substitution, this signal disappears and is replaced by new signals corresponding to the carbons of the incoming aryl group, as well as a shift in the resonance of the C-5 carbon itself. The C-Br bond would remain intact, and its corresponding carbon signal would be largely unaffected.

In cases where both halogens are substituted in a stepwise manner, NMR spectroscopy allows for the clear differentiation of the mono-substituted intermediate from the final di-substituted product. The symmetry and substitution pattern of the pyridine ring are directly reflected in the number, multiplicity, and chemical shifts of the aromatic proton and carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of reaction products and providing insights into their structure through fragmentation patterns. For products derived from this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the newly formed molecules with high accuracy.

Following a substitution reaction, the mass spectrum of the product will show a molecular ion peak corresponding to the new molecular formula. For example, if the iodine atom is replaced by a phenyl group, the molecular weight will increase by the mass of a phenyl group minus the mass of an iodine atom. The isotopic pattern of the molecular ion peak is also informative; the presence of bromine with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes would be retained in a mono-substituted product where the iodine has reacted.

Electrospray ionization (ESI) is a soft ionization technique often used to analyze these types of compounds, minimizing fragmentation and providing a clear molecular ion peak. rsc.org However, by inducing fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragmentation patterns can be observed. These patterns can help to confirm the connectivity of the molecule, for instance, by showing the loss of the benzyloxy group or the fragmentation of the newly introduced substituent. In studies of palladium-catalyzed reactions, ESI-MS has also been employed to detect and characterize catalytic intermediates. rsc.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of the reaction products and for separating the desired compound from unreacted starting materials, byproducts, and catalyst residues.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the purity of the synthesized compounds. A typical HPLC analysis of a reaction mixture would show distinct peaks for the starting material, the product, and any impurities. By comparing the retention times with those of known standards, the components of the mixture can be identified. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of the reaction's success and the purity of the isolated product.

Gas Chromatography (GC) can also be used, particularly for more volatile derivatives. It serves a similar purpose to HPLC in assessing purity and quantifying the composition of a reaction mixture.

For preparative purposes, column chromatography is the most common method for purifying the products of reactions involving this compound. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system of appropriate polarity) is crucial for achieving good separation. The progress of the separation is often monitored by thin-layer chromatography (TLC) , which provides a quick assessment of the separation efficiency.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for the transformation of this compound is essential for optimizing reaction conditions and predicting the outcomes of new synthetic endeavors. The presence of two different halogen atoms on the pyridine ring introduces questions of chemoselectivity and regioselectivity, which are central to the mechanistic investigations.

Mechanistic Studies of Cross-Coupling Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The functionalization of this compound is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions. These reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. A low-valent palladium(0) complex reacts with the aryl halide, breaking the carbon-halogen bond and forming a new organopalladium(II) species. In the case of this compound, the oxidative addition can, in principle, occur at either the C-I or the C-Br bond. It is well-established that the reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl. nih.gov Therefore, the oxidative addition of a Pd(0) catalyst is expected to occur preferentially at the more reactive C-I bond.

Transmetalation: Following oxidative addition, the organopalladium(II) halide intermediate reacts with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). This step involves the transfer of the organic group from the organometallic reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The presence of a base is often crucial in the Suzuki reaction to facilitate the transmetalation step.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the palladium center, forming the new carbon-carbon bond of the product. This step also regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Mechanistic studies often involve a combination of kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, ESI-MS), and computational modeling to identify reaction intermediates, determine rate laws, and understand the energetics of the different steps in the catalytic cycle. nih.govrsc.org

Studies on Regioselectivity and Chemoselectivity Determinants

A key aspect of the chemistry of this compound is the selective reaction at one of the two halogenated positions.

Chemoselectivity: The preferential reaction of one functional group over another is known as chemoselectivity. In cross-coupling reactions, the higher reactivity of the C-I bond compared to the C-Br bond towards oxidative addition with Pd(0) is the primary determinant of chemoselectivity. This allows for the selective functionalization of the C-5 position while leaving the C-3 bromine atom available for subsequent transformations. This difference in reactivity enables the synthesis of 2,3,5-trisubstituted pyridines in a controlled, stepwise manner.

Regioselectivity: This refers to the preference for reaction at a particular position. In the context of this compound, the discussion of regioselectivity is closely tied to chemoselectivity. The inherent difference in the bond strengths of C-I versus C-Br dictates that palladium-catalyzed cross-coupling reactions will be highly regioselective for the C-5 position under standard conditions.

However, the choice of catalyst, ligands, and reaction conditions can sometimes influence selectivity. For some dihalogenated substrates, the use of specific ligands or catalyst systems has been shown to alter the expected regiochemical outcome. acs.org For instance, while the C-I bond is generally more reactive, steric hindrance from the adjacent benzyloxy group could potentially influence the approach of the catalyst, although the electronic effects typically dominate. Computational studies can provide valuable insights into the transition state energies for oxidative addition at both the C-3 and C-5 positions, helping to quantify the energetic preference and understand the factors that control the observed regioselectivity. researchgate.net

Theoretical and Computational Chemistry Approaches to Reactivity

Theoretical and computational chemistry provide powerful tools for dissecting the intricate reactivity patterns of this compound. These in silico methods offer deep insights into the molecule's electronic structure, the energetic landscapes of potential reaction pathways, and the specific roles of its substituents in directing chemical transformations. Density Functional Theory (DFT) stands out as a primary computational method for these investigations, balancing accuracy with computational feasibility. ias.ac.in

Methodologies such as DFT can be employed to calculate various molecular properties that are fundamental to understanding reactivity. For instance, calculations can predict charge distributions and map the molecular electrostatic potential, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. In the case of this compound, the pyridine nitrogen is an inherent nucleophilic site, while the carbon atoms attached to the bromine and iodine atoms are electrophilic and thus prone to nucleophilic attack. The electron-donating nature of the benzyloxy group further modulates the electronic properties of the pyridine ring.

Computational models are particularly adept at elucidating reaction mechanisms by calculating the energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energy barriers, providing a quantitative measure of a reaction's feasibility. For this compound, a key area of investigation is Nucleophilic Aromatic Substitution (SNAr) reactions. DFT calculations can model the substitution of both the bromine and iodine atoms. Such studies can reveal, for example, that the greater polarizability of the iodine atom at the C-5 position may lead to enhanced stabilization of the intermediate (a Meisenheimer complex) formed during an SNAr reaction, potentially making this position more susceptible to substitution compared to the C-3 position occupied by bromine.

The table below summarizes common computational approaches and the insights they provide into the reactivity of substituted pyridines.

Table 1: Key Computational Methods for Reactivity Analysis

| Computational Method | Typical Functional/Basis Set | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | B3LYP/6-31G* | Electronic structure, charge distribution, molecular orbital energies (HOMO/LUMO), reaction energetics. ias.ac.in | Predicts sites of electrophilic/nucleophilic attack and relative reactivity of halogen atoms. |

| Time-Dependent DFT (TD-DFT) | Varies | Excited state energies, electronic transition properties. | Investigates photochemical reactivity and spectroscopic properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Varies | Reaction mechanisms in large systems, such as enzymes. nih.gov | Models interactions with biological macromolecules or complex solvent systems. |

| Free Energy Perturbation / Thermodynamic Integration | Varies | Solvation free energies, relative binding affinities. nih.gov | Assesses the influence of solvent on reactivity and molecular interactions. |

The influence of each substituent on the pyridine ring's reactivity can be qualitatively assessed using computational descriptors, as illustrated in the following table.

Table 2: Predicted Influence of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Benzyloxy (-OCH₂Ph) | 2 | Electron-Donating (Resonance) | Increases electron density on the pyridine ring, activating it towards electrophilic attack and influencing the nucleophilicity of the nitrogen atom. |

| Bromo (-Br) | 3 | Electron-Withdrawing (Inductive) | Decreases electron density, making the attached carbon an electrophilic site for potential nucleophilic substitution. |

| Iodo (-I) | 5 | Electron-Withdrawing (Inductive), Polarizable | Decreases electron density, creating an electrophilic site. High polarizability can stabilize transition states in substitution reactions. |

Through these theoretical and computational lenses, a detailed and predictive understanding of the chemical behavior of this compound can be developed, guiding synthetic efforts and mechanistic explorations.

Future Research Directions and Emerging Synthetic Opportunities

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of 2-(benzyloxy)-3-bromo-5-iodopyridine and related halogenated pyridines often involves multi-step sequences with potentially hazardous reagents and the generation of significant waste. google.com Future research is increasingly focused on developing more environmentally benign and sustainable synthetic methodologies.

Key areas of exploration include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) towards catalytic systems can significantly improve the atom economy and reduce waste. youtube.com Research into selective enzymatic halogenation or the use of recyclable, solid-supported halogenating reagents is a promising avenue.

One-Pot and Tandem Reactions: Designing reaction cascades where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates can drastically reduce solvent usage, energy consumption, and purification efforts. researchgate.netnih.gov A one-pot procedure for the sequential bromination and iodination of a 2-(benzyloxy)pyridine (B1267808) precursor would represent a significant advancement.

Alternative Solvents and Energy Sources: The use of greener solvents, such as water or bio-derived solvents, in conjunction with energy-efficient activation methods like microwave irradiation or mechanochemistry, can lead to more sustainable processes. nih.govacs.org Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.gov

In-situ Generation of Reagents: A Chinese patent describes a dehalogenation method for halogenated pyridine compounds that utilizes the in-situ generation of active hydrogen from an alcohol and water mixture, avoiding the direct use of hydrogen gas and enhancing safety. google.com This principle could be adapted for the selective reduction of one of the halogen atoms in this compound if desired.

A comparative look at traditional versus greener approaches is presented in the table below.

| Synthetic Aspect | Traditional Method | Greener Alternative |

| Halogenation | Stoichiometric reagents (e.g., NBS, ICl) | Catalytic halogenation, enzymatic processes |

| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, bio-solvents, ionic liquids |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound, mechanochemistry |

| Process | Multi-step with intermediate isolation | One-pot tandem reactions, flow chemistry |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The differential reactivity of the bromine and iodine substituents in this compound is a cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have demonstrated the preferential reactivity of the C-I bond over the C-Br bond. However, the development of novel catalytic systems promises even greater control and efficiency.

Future research in this area will likely focus on:

Ligand-Controlled Palladium Catalysis: The use of specifically designed ligands can fine-tune the reactivity and selectivity of palladium catalysts. For instance, N-heterocyclic carbene (NHC) ligands have shown remarkable success in controlling the regioselectivity of cross-coupling reactions in dihalogenated pyridines. nih.gov Exploring a library of ligands could unlock novel selective transformations of this compound.

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts like palladium to more abundant and less expensive metals such as copper, nickel, or cobalt is a major goal in sustainable chemistry. acs.orgnih.gov Copper-catalyzed amination reactions of halopyridines, for example, are becoming increasingly sophisticated. acs.org

Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions, often under mild conditions. Photoredox catalysis could enable novel C-H functionalization or cross-coupling reactions on the this compound core that are not accessible through traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles in one pot can lead to the efficient construction of complex molecules. A dual catalytic system could, for example, facilitate a C-H activation event followed by a cross-coupling reaction on the pyridine ring.

Expansion of Functionalization Strategies for Complex Architectures

The ability to selectively functionalize the C3 and C5 positions of this compound is a key advantage. Expanding the repertoire of chemical transformations beyond standard cross-coupling reactions is crucial for building more complex and diverse molecular architectures.

Emerging strategies include:

Late-Stage Functionalization (LSF): This powerful approach involves introducing functional groups into complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each analogue. berkeley.eduacs.orgunimi.it Developing LSF methods for the direct C-H functionalization of the this compound scaffold at the C4 or C6 positions would be highly valuable for rapidly generating libraries of new compounds for biological screening.

C-H Activation: Direct C-H activation offers a more atom-economical way to introduce new functional groups compared to traditional methods that require pre-functionalized starting materials. nih.gov Cobalt-catalyzed C-H activation has been shown to be effective for the functionalization of pyridine derivatives. nih.gov

Domino and Cascade Reactions: Designing multi-step reaction sequences that proceed in a domino or cascade fashion from a single starting material can lead to a rapid increase in molecular complexity. researchgate.net this compound is an ideal starting point for such strategies, where sequential functionalization of the halogenated positions can trigger further cyclization or rearrangement reactions.

The table below outlines potential functionalization strategies for the different positions of the pyridine ring.

| Position | Current Methods | Future Directions |

| C3 (Bromo) | Stille Coupling | Novel cross-couplings (e.g., Sonogashira, Buchwald-Hartwig), C-H activation of adjacent positions |

| C5 (Iodo) | Suzuki-Miyaura Coupling | Expanded cross-coupling partners, direct amination, cyanation |

| C4/C6 (H) | - | Late-stage functionalization (e.g., borylation, fluorination), direct C-H activation |

Integration into Automated Synthesis Platforms and Flow Chemistry

The demand for rapid synthesis and optimization of new chemical entities in pharmaceutical and materials science has driven the development of automated synthesis platforms and flow chemistry. pharmafeatures.comyoutube.com The well-defined reactivity of this compound makes it an excellent candidate for integration into these modern synthetic workflows.

Key opportunities include:

Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up production easily. numberanalytics.comresearchgate.netmdpi.comuc.pt The synthesis and subsequent functionalization of this compound could be streamlined into a continuous flow process, allowing for on-demand production of derivatives. nih.gov

Automated Synthesis: Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. youtube.com By immobilizing this compound on a solid support, it could be used in an automated fashion to generate large libraries of compounds for high-throughput screening.

Real-time Reaction Monitoring: The integration of analytical techniques, such as HPLC and NMR, directly into flow reactors allows for real-time monitoring and optimization of reaction conditions. This can significantly accelerate the development of robust and efficient synthetic protocols for the functionalization of this compound.

Design of Next-Generation Molecular Scaffolds and Probes

The unique electronic and steric properties of this compound make it an attractive starting point for the design of novel molecular scaffolds and functional probes.

Future research in this domain will likely focus on:

Bioactive Molecules: The pyridine core is a common motif in many pharmaceuticals. acs.orgnih.gov The benzyloxy group can also play a critical role in directing biological activity, as seen in selective MAO-B inhibitors. nih.gov By systematically exploring the chemical space around the this compound scaffold, new drug candidates with improved potency and selectivity can be discovered.

Fluorescent Probes: Pyridine-based structures are frequently used in the development of fluorescent probes for bioimaging and sensing applications. nih.govresearchgate.netmdpi.commdpi.com The halogens on the this compound ring provide convenient handles for attaching fluorophores or other reporter groups, while the benzyloxy group can be modified to tune the probe's solubility and cellular localization. For instance, dihalogenated pyridinyl silicon rhodamine dyes have been synthesized for mitochondrial imaging. nih.gov

Materials Science: Polysubstituted pyridines can serve as building blocks for novel organic materials with interesting electronic and photophysical properties. The functionalization of this compound could lead to the development of new organic light-emitting diodes (OLEDs), sensors, or catalytic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzyloxy)-3-bromo-5-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and etherification. For example, benzyloxy groups can be introduced via nucleophilic aromatic substitution (SNAr) on a pre-halogenated pyridine scaffold. Bromination at the 3-position may use N-bromosuccinimide (NBS) under radical initiation, while iodination at the 5-position could employ iodine monochloride (ICl) in acetic acid . Critical parameters include temperature control (e.g., 0–5°C for bromination to avoid di-substitution) and solvent choice (e.g., DMF for SNAr reactivity). Yields are reported to range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR should show a singlet for the benzyloxy CH group (~4.7 ppm) and distinct aromatic proton splitting patterns. C NMR confirms halogenated carbons (C-Br: ~105 ppm; C-I: ~85 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for CHBrINO (calc. 380.88 g/mol) .

- Elemental Analysis : Verify Br and I content via combustion analysis (±0.3% tolerance) .

Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key side reactions include:

- Over-halogenation : Uncontrolled bromination/iodination can lead to di- or tri-substituted byproducts. Mitigation: Use stoichiometric halogenating agents and monitor reaction progress via TLC .

- Benzyloxy Group Cleavage : Acidic or reductive conditions may remove the benzyloxy group. Avoid strong acids (e.g., HSO) and use Pd/C with H cautiously during purification .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing benzyloxy group at position 2 directs electrophilic substitution to the 4-position, while bromine and iodine at 3 and 5 act as orthogonal leaving groups. For Suzuki-Miyaura couplings, the iodine (5-position) reacts preferentially with aryl boronic acids under Pd(PPh) catalysis (yields >75%), whereas Stille couplings at the 3-bromo position require Pd(dba)/AsPh . Steric hindrance from the benzyl group slows reactivity at position 2, enabling selective functionalization .

Q. What strategies are effective for resolving contradictory data in regioselectivity studies involving this compound?

- Methodological Answer : Contradictions often arise from competing substitution pathways. To resolve:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states. For example, iodine’s polarizability stabilizes intermediates in SNAr reactions at position 5 .

- Isotopic Labeling : Use C-labeled reagents to track substitution sites via NMR .

- Competition Experiments : Compare reaction rates of bromo vs. iodo positions under identical conditions (e.g., using excess nucleophile) .

Q. How can this compound be utilized in the development of bioactive probes or catalysts?

- Methodological Answer :

- Enzyme Inhibition : The iodine atom enables radioisotope labeling (e.g., I) for tracking binding interactions with kinases or proteases .

- Catalytic Scaffolds : The pyridine core can coordinate transition metals (e.g., Ru or Ir) for photocatalysis. For example, Ir(ppy)-derived complexes show enhanced light absorption at 450 nm .

- Supramolecular Chemistry : The halogen-rich structure facilitates halogen bonding in crystal engineering (e.g., co-crystallization with thiourea derivatives) .

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H335 hazard) .

- Storage : Store at 4–8°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis of the benzyloxy group .

- Waste Disposal : Halogenated waste must be segregated and treated with NaHSO to reduce iodine residues before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.